![molecular formula C24H29N3O2S B11351414 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11351414.png)
2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: is a complex organic compound that features a benzodiazole core, an ethylphenoxy group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Ethylphenoxy Group: This step involves the nucleophilic substitution of an ethylphenol derivative with an appropriate leaving group.
Introduction of the Piperidine Moiety: This can be done through a nucleophilic substitution reaction where the piperidine ring is introduced to the benzodiazole core.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole core or the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Benzodiazoles: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or a tool in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
- 2-(2-{[2-(4-ISOPROPYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The presence of the ethylphenoxy group in 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE distinguishes it from similar compounds. This group can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it unique in its class.
Properties
Molecular Formula |
C24H29N3O2S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C24H29N3O2S/c1-2-19-10-12-20(13-11-19)29-16-17-30-24-25-21-8-4-5-9-22(21)27(24)18-23(28)26-14-6-3-7-15-26/h4-5,8-13H,2-3,6-7,14-18H2,1H3 |
InChI Key |
GRBGXWROSPOXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11351343.png)
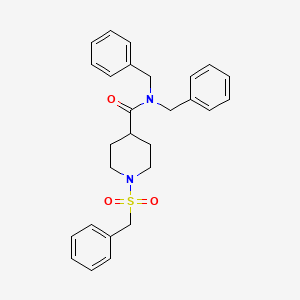
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11351352.png)
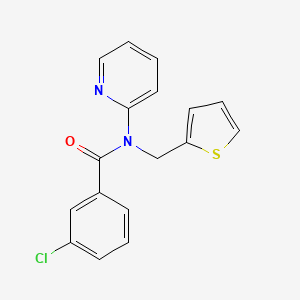
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11351365.png)
![N-(4-chloro-2-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351366.png)
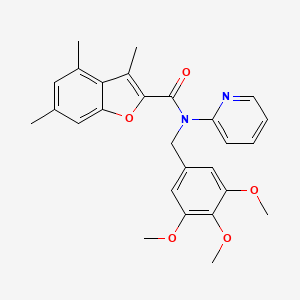
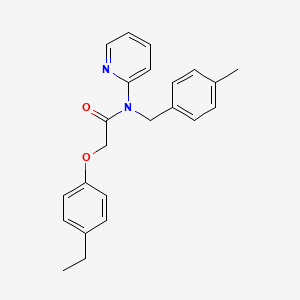
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B11351382.png)
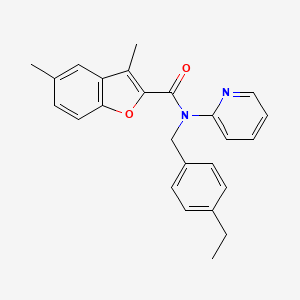
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11351396.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11351415.png)

![4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole](/img/structure/B11351420.png)
